molecular formula C13H7BrCl2O2 B3257496 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde CAS No. 289718-03-2

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde

Cat. No.: B3257496
CAS No.: 289718-03-2
M. Wt: 346 g/mol
InChI Key: PZGDADLUMXWQRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the dichlorophenoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

5-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is an organic compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer studies. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H7BrCl2O2. Its structure includes a bromine atom and a dichlorophenoxy group attached to a benzaldehyde backbone. This unique combination of functional groups is believed to contribute to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds with similar structures display MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

  • Case Study : In vitro tests have demonstrated that compounds derived from similar structures can achieve IC50 values as low as 6.7 µM against specific cancer cell lines . The presence of electron-withdrawing groups like bromine and chlorine enhances the cytotoxicity by increasing the compound's reactivity with cellular targets.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interactions with Enzymes : The compound may interact with specific enzymes or receptors in cells, modulating various biochemical pathways involved in microbial resistance and cancer progression.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-BromobenzaldehydeNo dichlorophenoxy groupModerateLow
2-(3,4-Dichlorophenoxy)benzaldehydeNo bromine substitutionHighModerate
This compoundBromine + dichlorophenoxyHighHigh

Properties

IUPAC Name

5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGDADLUMXWQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluoro-benzaldehyde (5.13 g, 25.4 mmol) in DMF (25 mL) were added K2CO3 (7.15 g, 51.8 mmol) and 3,4-dichloro-phenol (4.67 g, 28.8 mmol). The mixture was heated at 90° C. for 24 h and then was allowed to cool to room temperature (rt). Water was added and the mixture was extracted with Et2O. The combined organic layers were dried (MgSO4) and concentrated. The residue was diluted with DCM and hexanes and the resulting solid was collected by vacuum filtration to provide the desired product (4.74 g, 54%). 1H NMR (CDCl3): 10.36 (s, 1H), 8.06 (d, J=2.5, 1H), 7.67 (dd, J=8.8, 2.6, 1H), 7.46 (d, J=8.8, 1H), 7.17 (d, J=2.8, 1H), 6.92 (dd, J=8.8, 2.8, 1H), 6.84 (d, J=8.8, 1H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

Under N2 in a 1 L round-bottomed flask fitted with a reflux condenser and magnetic stirrer were placed 51.1 g (370 mmol) of K2CO3 and 20.1 g (123 mmol) of 3,4-dichlorophenol (Aldrich Chem. Co., Milwaukee, Wis.) in 500 mL of anhydrous N,N-dimethylformamide (DMF). After stirring the mixture for 30 min., 25 g (123 mmol) of 5-bromo-2-fluoro-benzaldehyde (Aldrich) in 150 mL of DMF was added and the mixture was heated to 90-100° C. overnight. After allowing the reaction to cool to room temperature, the mixture was concentrated at reduced pressure on a rotary evaporator and the resulting oily residue was then diluted with water and EtOAc. The aqueous layer was then extracted with additional EtOAc and the organic layers were combined, washed with H2O and saturated NaCl and dried over Na2SO4. Removal of the solvent in vacuo gave a light yellow oil which was further dried under vacuum overnight to give the title product as a pale yellow solid, 40.2 g; m.p. 129-132° C.
Name
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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